Product packaging for 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one(Cat. No.:CAS No. 817172-26-2)

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one

Cat. No.: B2706765
CAS No.: 817172-26-2
M. Wt: 142.18
InChI Key: BRJBBYOUMVBUMY-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is a versatile heterocyclic compound that forms the core structure for a promising class of bioactive molecules. This bicyclic framework, incorporating both nitrogen and sulfur, is recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities. Researchers value this compound as a key synthetic intermediate for developing novel therapeutic agents. The imidazo[2,1-b]thiazole scaffold has demonstrated significant potential in antimicrobial research. Specifically, derivatives of this core structure have been identified as potent agents against drug-resistant bacterial pathogens. Studies have shown that synthetic analogs can exhibit strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with the most active compounds demonstrating MIC90 values in the low µg/mL range . Some research suggests that the mechanism of action for these antimicrobial effects may involve the inhibition of bacterial DNA gyrase . Beyond infectious disease research, this pharmacophore is extensively investigated in oncology. Imidazo[2,1-b]thiazole-based derivatives have shown considerable antiproliferative activity against a diverse panel of cancer cell lines, including breast, prostate, colorectal, and lung cancers . These compounds can act through multiple mechanisms, such as inhibiting RAF kinases or disrupting tubulin polymerization, which are critical targets in cancer therapy . The chiral center present in the dihydroimidazothiazole structure allows for the exploration of stereoselective interactions with biological targets, enhancing the potential for selectivity and specificity in drug design . Intended Use and Handling This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment. The compound should be stored in a cool, dry place.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B2706765 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one CAS No. 817172-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-3H-imidazo[2,1-b][1,3]thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c8-4-3-7-2-1-6-5(7)9-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJBBYOUMVBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)SC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Pathways for the Core 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one Ring System

The construction of the this compound ring system is achieved through various synthetic strategies, including classical cyclization reactions and modern multicomponent protocols. These methods often focus on the efficient formation of the fused imidazole (B134444) and thiazole (B1198619) rings with control over regioselectivity and stereoselectivity.

The primary approach to synthesizing the 5,6-dihydroimidazo[2,1-b]thiazole scaffold involves the reaction of a preformed imidazole-containing precursor with a component that enables the closure of the thiazole ring. A common and effective method is the condensation of imidazolidine-2-thione with α-halocarbonyl compounds. nih.govnih.govnih.gov

One established route involves the reaction of 4-substituted-imidazolidine-2-thione with an α-bromoketone. nih.gov This reaction, often carried out in a solvent like ethanol (B145695) and sometimes accelerated by microwave radiation, leads to the formation of the 2,3,6-substituted-5,6-dihydroimidazo[2,1-b]thiazole product. nih.gov A variation of this strategy employs a solid-phase synthetic method where a resin-bound cyclic thiourea (B124793) is reacted with an α-haloketone to form a resin-bound isothiourea, which upon cleavage and cyclization, yields the desired scaffold. nih.gov

A noteworthy and environmentally conscious approach involves the in situ formation of α-bromodiketones, which are then trapped with imidazolidine-2-thione. nih.gov This visible-light-prompted protocol provides a regioselective pathway to 5,6-dihydroimidazo[2,1-b]thiazole derivatives in excellent yields. nih.gov Another novel cyclization strategy involves the iodination and subsequent cyclization of N-allylimidazoline-2-thiones, which offers a different disconnection approach to the bicyclic system. uzh.ch

Furthermore, the synthesis of related 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has been achieved, demonstrating the versatility of cyclization strategies in accessing diverse analogs of the core scaffold. nih.gov Electrophile-initiated nucleophilic cyclization of 2-alkynylthioimidazoles represents another advanced strategy, where coinage-metal catalysts can be employed to achieve selective 6-endo-dig cyclizations, leading to related imidazo[2,1-b] nih.govnih.govthiazine systems, highlighting the broader applicability of cyclization methodologies in this chemical space. researchgate.net

Control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules for biological evaluation. In the context of this compound and its derivatives, several approaches have been developed to address these challenges.

A regioselective protocol has been established for the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives from the reaction of imidazolidine-2-thione with α-bromodiketones formed in situ. nih.gov This method ensures the formation of a specific constitutional isomer, which is critical for structure-activity relationship studies.

The inherent chirality of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold, particularly when substituted at the C-6 position, has prompted investigations into stereoselective synthesis. It has been demonstrated that the biological activity of these compounds can be significantly influenced by the stereochemistry at this position. For instance, modifying the configuration at the 6-position from (S) to (R) has been shown to increase the antimicrobial activity of certain derivatives by two-fold. nih.govnih.gov This highlights the importance of stereocontrol in the synthesis of these compounds to access the more potent enantiomer.

While the cited literature emphasizes the impact of stereochemistry, detailed methodologies for achieving high stereoselectivity in the initial synthesis were not extensively described in the provided search results. However, the modification of existing chiral centers points to the significance of stereoselective transformations in the derivatization of the scaffold.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. ijcce.ac.ir While specific MCRs for the direct synthesis of this compound were not explicitly detailed in the search results, the application of such protocols to the broader class of imidazo[2,1-b]thiazoles is well-documented.

The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been utilized for the synthesis of imidazo[2,1-b]thiazol-5-amines. researchgate.netmdpi.com This reaction typically involves an amine, an aldehyde, and an isocyanide, and provides a facile, one-pot route to highly functionalized imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com Another example is the one-pot, three-component condensation reaction of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene to produce phenylbenzo[d]imidazo[2,1-b]thiazoles, showcasing the utility of MCRs in assembling related fused heterocyclic systems. jsynthchem.com These examples suggest the potential for developing novel MCRs for the direct and efficient assembly of the this compound scaffold.

Functionalization and Derivatization Chemistry of the Scaffold

The this compound scaffold serves as a versatile template for the introduction of a wide range of functional groups. This allows for the fine-tuning of its physicochemical and biological properties. Derivatization can be achieved at several positions on the bicyclic ring system.

The reactivity of the this compound core allows for the introduction of substituents at multiple sites, enabling the exploration of structure-activity relationships.

C-2 and C-3 Positions: The synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazoles has been reported, indicating that functionalization at the C-2 and C-3 positions is readily achievable, often dictated by the choice of the α-haloketone starting material. nih.gov Furthermore, condensation of the parent 5,6-dihydroimidazo[2,1-b]thiazolone with various substituted benzaldehydes leads to the formation of 2-arylidene-substituted derivatives, demonstrating a method for introducing diversity at the C-2 position. researchgate.neturan.ua

C-5 and C-6 Positions: The synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles showcases that both the C-5 and C-6 positions can be functionalized with aryl groups. nih.gov The antimicrobial activity of 5,6-dihydroimidazo[2,1-b]thiazole derivatives has been shown to be sensitive to the stereochemistry at the C-6 position, with (R)-isomers exhibiting enhanced activity compared to their (S)-counterparts. nih.govnih.gov This highlights the C-6 position as a key site for modification.

N-1 Position: While not explicitly detailed for the title compound, the synthesis of related imidazo[2,1-b]thiazoles often starts from precursors that allow for substitution on the imidazole nitrogen, which would correspond to the N-1 position in the final bicyclic system.

The table below summarizes some of the key substitution patterns that have been explored for the 5,6-dihydroimidazo[2,1-b]thiazole scaffold.

Position(s)Type of SubstituentSynthetic MethodReference(s)
C-2, C-3, C-6Various substituentsReaction of cyclic thiourea with α-haloketones nih.gov
C-5, C-6DiarylCyclization strategies nih.gov
C-6(S) vs (R) configurationModification of existing chiral center nih.govnih.gov
C-2ArylideneCondensation with aromatic aldehydes researchgate.neturan.ua

The derivatization of the this compound scaffold proceeds through several well-established reaction mechanisms.

The formation of the core ring system via the reaction of imidazolidine-2-thione with in situ generated α-bromodiketones proceeds through a regioselective pathway. nih.gov In the case of solid-phase synthesis, the mechanism involves the initial formation of a resin-bound isothiourea intermediate from the reaction of a resin-bound cyclic thiourea with an α-haloketone. Subsequent treatment with a cleavage agent like anhydrous HF not only releases the product from the resin but also facilitates the simultaneous ring closure through the formation of an enamine, leading to the final 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov

The introduction of 2-arylidene substituents at the C-2 position occurs via a condensation reaction between the active methylene (B1212753) group at C-2 of the 5,6-dihydroimidazo[2,1-b]thiazolone and an aromatic aldehyde. uran.ua This reaction is typically carried out in the presence of a base catalyst, such as anhydrous sodium acetate (B1210297) in acetic acid, and proceeds through a Knoevenagel-type condensation mechanism. researchgate.neturan.ua

Green Chemistry Principles in the Synthesis of Derivatives

The application of green chemistry principles to the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These approaches are crucial for developing more sustainable chemical processes. jsynthchem.com

One notable green methodology is the use of one-pot, multicomponent reactions under solvent-free conditions. jsynthchem.com For instance, a straightforward and effective method has been developed for producing Phenylbenzo[d]imidazo[2,1-b]thiazoles through a three-component condensation of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene. jsynthchem.com This reaction proceeds at room temperature in the presence of Eaton's reagent (P₂O₅/MeSO₃H) as a catalyst, offering benefits such as simplicity, short reaction times, and good to excellent yields of the pure product. jsynthchem.com

Another environmentally benign approach involves visible-light-prompted synthesis. This method provides a regioselective protocol for synthesizing 5,6-dihydroimidazo[2,1-b]thiazole derivatives from readily available reactants without the need for a catalyst. nih.govresearchgate.net The reaction, which can be carried out in an ethanol and water medium, proceeds through the in situ formation of α-bromodiketones, which are then trapped with imidazolidine-2-thione to yield the bicyclic heterocycles in excellent yields. nih.gov

Furthermore, the use of environmentally sustainable reaction media and recyclable catalysts has been explored. For example, the synthesis of related dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives has been achieved using PEG-400 as a green solvent and recyclable bleaching earth clay as a catalyst. bme.hu Such strategies highlight a commitment to reducing the environmental impact of synthetic chemistry. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies

Methodology Key Features Advantages
Solvent-Free Multicomponent Reaction One-pot, three-component condensation; Eaton's reagent catalyst. jsynthchem.com Simplicity, short reaction time, high yields, reduced solvent waste. jsynthchem.com
Visible-Light-Prompted Synthesis Catalyst-free, uses visible light as an energy source; EtOH:H₂O medium. nih.govresearchgate.net Environmentally safe, excellent yields, avoids metal catalysts. nih.gov

| Sustainable Media and Recyclable Catalyst | Use of PEG-400 as a solvent and bleaching earth clay as a catalyst. bme.hu | Environmentally friendly solvent, catalyst can be recovered and reused. bme.hu |

Solid-Phase and High-Throughput Synthetic Approaches

Solid-phase synthesis has emerged as a powerful tool for the high-throughput preparation of libraries of 5,6-dihydroimidazo[2,1-b]thiazole derivatives, facilitating drug discovery efforts. nih.gov This methodology allows for the efficient construction of diverse molecular structures by anchoring the initial reactant to a solid support (resin) and carrying out subsequent reactions, with the final product being cleaved from the resin at the end of the synthesis. nih.govnih.gov

A facile strategy for the high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported. nih.gov The key steps of this process are outlined below:

Resin Functionalization : The synthesis begins by coupling a Boc-protected amino acid to a methylbenzhydrylamine (MBHA) resin. nih.govnih.gov

Reduction : The resin-bound amino acid is then reduced, for example with borane (B79455) (BH₃•THF), to yield a resin-bound diamine. nih.govnih.gov

Cyclic Thiourea Formation : The diamine is reacted with 1,1'-thiocarbonyldiimidazole (B131065) to form a resin-bound cyclic thiourea (4-substituted-imidazolidine-2-thione). nih.govnih.gov

Reaction with α-Haloketone : The resin-bound cyclic thiourea is then reacted with an α-haloketone to generate a resin-bound isothiourea intermediate. nih.gov

Cleavage and Cyclization : Finally, treatment with anhydrous hydrogen fluoride (B91410) (HF) cleaves the product from the resin and simultaneously induces the formation of an enamine, leading to the desired 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole in high yield and purity. nih.gov

This solid-phase approach is advantageous as it simplifies the purification process—excess reagents and by-products are simply washed away from the resin-bound product—and is amenable to automation, allowing for the rapid synthesis of a large number of structurally diverse compounds. nih.gov

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways to improved efficiency, selectivity, and milder reaction conditions. Both acid and metal catalysts, as well as non-traditional catalytic methods, have been employed.

A prominent example of acid catalysis is the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). jsynthchem.com This reagent has proven effective in a one-pot, three-component synthesis of phenylbenzo[d]imidazo[2,1-b]thiazoles. jsynthchem.com It functions as a potent catalyst for the condensation and subsequent intramolecular electrophilic cyclization steps, enabling the reaction to proceed efficiently under solvent-free conditions at elevated temperatures (80°C). jsynthchem.com The use of Eaton's reagent represents an excellent alternative to polyphosphoric acid (PPA). jsynthchem.com

While some modern approaches aim to eliminate catalysts entirely, such as the visible-light-prompted synthesis, traditional methods often rely on them. nih.govresearchgate.net The solid-phase synthesis of 2,3,6-trisubstituted derivatives, for example, utilizes a standard DIC/HOBt protocol (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) for the initial coupling of a Boc-amino acid to the resin, a common catalytic system in peptide synthesis. nih.gov

The broader field of imidazo[2,1-b]thiazole synthesis often encounters metal-catalyzed processes. mdpi.com However, a key driver in developing new synthetic routes, including isocyanide-based multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, is to overcome the limitations of these classical methods, which can include the need for metal catalysts, high temperatures, and long reaction times. mdpi.com

Table 2: Summary of Catalytic Approaches

Catalyst / Method Type Application Key Advantages
Eaton's Reagent (P₂O₅/MeSO₃H) Acid Catalyst One-pot, three-component synthesis of fused imidazo[2,1-b]thiazoles. jsynthchem.com High efficiency, solvent-free conditions, good to excellent yields. jsynthchem.com
DIC/HOBt Coupling Agents Solid-phase synthesis (amino acid coupling to resin). nih.gov Standard, effective method for amide bond formation.

| Visible Light | Photocatalysis (Catalyst-Free) | Synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov | Avoids metal catalysts, environmentally friendly, high yields. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for Novel 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one Derivatives

The design of new derivatives based on the 5,6-dihydroimidazo[2,1-b]thiazole scaffold is guided by established medicinal chemistry principles. These principles focus on strategic modifications of the core structure and its substituents to modulate biological activity. nih.gov The imidazo[2,1-b]thiazole (B1210989) scaffold is recognized as a versatile framework in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. nih.govresearchgate.net

Scaffold modification and bioisosteric replacement are key strategies in drug design to improve the properties of a lead compound or to explore new chemical space while retaining biological activity. researchgate.net Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, which can lead to improved potency, selectivity, or metabolic stability. researchgate.net

For the 5,6-dihydroimidazo[2,1-b]thiazole framework, modifications can be envisioned at several positions. For instance, fusing an additional ring system, such as a benzothiazole, can significantly alter the molecule's properties. In a related series, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were designed and synthesized, demonstrating the potential of scaffold hopping to generate novel compounds with antimycobacterial activity. rsc.org Another approach is the introduction of a spirothiazolidinone moiety, which has been shown to be effective for antitubercular activity in imidazo[2,1-b]thiazole derivatives. nih.gov

Bioisosteric replacement can be applied to the substituents on the core scaffold. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring like thiophene (B33073) or pyridine (B92270) can alter electronic properties and hydrogen bonding capabilities, potentially leading to improved interactions with a biological target. rsc.orgresearchgate.net Similarly, functional groups like a carboxylic acid could be replaced by a tetrazole ring, a common bioisosteric replacement, to enhance metabolic stability and cell permeability.

Table 1: Examples of Scaffold Modification and Bioisosteric Replacement Strategies

StrategyOriginal MoietyReplacement MoietyPotential Outcome
Scaffold HoppingImidazo[2,1-b]thiazoleBenzo[d]imidazo[2,1-b]thiazoleAltered lipophilicity and target interaction profile. rsc.org
Scaffold ModificationAcyl-hydrazone side chainSpirothiazolidinone ringIncreased antitubercular activity. nih.gov
Bioisosteric Replacement (Aryl)Phenyl groupThiophene or Pyridine groupModified electronic properties and target binding. rsc.orgresearchgate.net
Bioisosteric Replacement (Acid)Carboxylic AcidTetrazoleImproved metabolic stability and absorption.

The electronic and steric properties of substituents on the 5,6-dihydroimidazo[2,1-b]thiazole ring system play a crucial role in determining the molecule's interaction with its biological target. Strategic placement of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can fine-tune the biological activity.

In a study of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, optimal anti-inflammatory potency was observed in symmetrically substituted compounds with specific alkyl heteroatom (methoxy, ethoxy, methylthio) or halogen (fluoro, chloro) functions at the para position of the aryl rings. nih.gov This suggests that the electronic nature and size of the para-substituent are critical for activity. Asymmetrically substituted compounds were potent only when specific regioisomeric arrangements of these substituents were present. nih.gov

Another study on 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles found that derivatives containing 3-methoxy-4-hydroxy- or 2-hydroxyphenylmethylidene fragments exhibited the best antiradical (antioxidant) effects. uran.uaresearchgate.net This highlights the importance of hydroxyl and methoxy (B1213986) groups, likely due to their hydrogen-bonding and electron-donating capabilities, which are crucial for radical scavenging.

The introduction of different aryl groups at various positions can lead to significant changes in activity. For instance, in a series of antimycobacterial benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, a compound carrying a 4-nitro phenyl moiety and another with a 2,4-dichloro phenyl moiety showed the most significant activity against Mycobacterium tuberculosis. rsc.org This indicates that strong electron-withdrawing groups (nitro) and specific halogenation patterns can enhance potency.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. dmed.org.uaphyschemres.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com These can be broadly categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and quantum-chemical (e.g., HOMO/LUMO energies).

For heterocyclic systems like imidazo[2,1-b]thiazoles, relevant descriptors often include:

Topological descriptors: Such as the Kier & Hall connectivity indices, which describe the degree of branching and complexity of the molecular skeleton.

Electronic descriptors: Including dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for describing electrostatic and covalent interactions.

Thermodynamic descriptors: Such as heat of formation and hydration energy, which relate to the stability and solubility of the compounds.

Feature selection is a critical step to identify the most relevant descriptors that correlate with biological activity, avoiding overfitting and creating a robust model. mdpi.com Techniques like multiple linear regression (MLR) are employed to build models based on the selected descriptors. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and properties.
TopologicalBalaban index, Wiener index, Kier & Hall indicesMolecular size, shape, and branching.
Geometric (3D)Molecular surface area, Molecular volumeThree-dimensional size and shape.
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesElectron distribution and reactivity.
PhysicochemicalLogP (lipophilicity), Molar refractivityPartitioning behavior and polarizability.

Once descriptors are selected, a predictive model is developed using statistical methods. mdpi.com The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. dmed.org.ua

Validation is essential to ensure the model is reliable and predictive. iivs.org Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to assess the model's robustness. nih.gov External validation, using the independent test set, provides a true measure of the model's ability to predict the activity of new compounds. physchemres.orgnih.gov Key statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for the external test set. A robust QSAR model will have high values for these parameters, indicating a strong correlation and predictive capability. physchemres.orgnih.gov

Stereochemical Impact on Biological Activity and Molecular Recognition

The 5,6-dihydroimidazo[2,1-b]thiazole scaffold can incorporate one or more chiral centers, making stereochemistry a critical factor in its biological activity. nih.gov Chiral compounds often exhibit different pharmacological profiles because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

A significant finding demonstrated the importance of stereochemistry at the 6-position of the 5,6-dihydroimidazo[2,1-b]thiazole core. nih.govnih.gov In a study focused on developing new antimicrobial agents, it was discovered that modifying the configuration at this position from (S) to (R) resulted in a two-fold increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This clearly indicates that the spatial arrangement of the substituent at the C6 position is crucial for the compound's interaction with its biological target, which was suggested to be DNA gyrase. nih.govnih.gov The (R)-isomers likely achieve a more favorable binding orientation within the active site of the target enzyme compared to their (S)-counterparts. This highlights that chiral compounds can be more selective and specific towards their biological targets. nih.gov

Mechanistic Investigations of Biological Interactions Preclinical Focus

Elucidation of Molecular Targets and Binding Mechanisms

The preclinical investigation of 5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-one and its derivatives has identified several key molecular targets, shedding light on their mechanisms of action. These interactions are primarily centered around enzyme modulation, protein binding, and nucleic acid interactions.

Derivatives of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold have demonstrated significant inhibitory activity against various enzymes, most notably DNA gyrase and tyrosinase.

DNA Gyrase Inhibition: Certain 5,6-dihydroimidazo[2,1-b]thiazole compounds have been identified as a new class of antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial action is suggested to be a result of targeting and inhibiting DNA gyrase. nih.govnih.gov One study found that the most active compound in their series exhibited potent inhibition of DNA gyrase activity in a supercoiling assay. nih.govnih.gov This inhibition disrupts the bacterial DNA replication process, leading to the observed antimicrobial effects.

Tyrosinase Inhibition: A series of derivatives, specifically (Z)-2-(substituted benzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-ones (DHITs), have been designed and evaluated as potent tyrosinase inhibitors. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com Kinetic analyses revealed that these compounds act as competitive inhibitors, binding to the active site of mushroom tyrosinase. nih.govnih.gov Notably, several derivatives exhibited significantly lower IC₅₀ values than kojic acid, a well-known tyrosinase inhibitor. nih.govnih.gov In silico docking simulations have supported these findings, indicating a strong binding affinity of the DHIT derivatives to the enzyme's active site. nih.govnih.gov

Inhibitory Activity of Selected 5,6-Dihydroimidazo[2,1-b]thiazol-3(2H)-one Derivatives against Mushroom Tyrosinase nih.govnih.gov
CompoundIC₅₀ (μM)Inhibition Type
Derivative 1a36.14 ± 3.90Not specified
Derivative 1b0.88 ± 0.91Competitive
Derivative 1f17.10 ± 1.01Competitive
Kojic Acid (Reference)84.41 ± 2.87Not specified

While extensive research has focused on enzymatic targets, some data suggests potential interactions with cellular receptors. A database analysis of 6,6-diphenyl-2,3-dihydroimidazo[2,1-b] nih.govnih.govthiazol-5-one, a related derivative, identified potential associations with several G-protein coupled receptors. zhanggroup.org These include the N-arachidonyl glycine (B1666218) receptor (GPR18), G-protein coupled receptor 55 (GPR55), and cannabinoid receptors 1 and 2 (CNR1, CNR2). zhanggroup.org However, these findings are based on computational predictions for a specific derivative and require experimental validation through direct receptor binding assays to confirm affinity and functional modulation.

The interaction of 5,6-dihydroimidazo[2,1-b]thiazole derivatives with macromolecules like serum albumin and DNA has been explored using various biophysical and computational methods. nih.gov

Bovine Serum Albumin (BSA) Interaction: The binding of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC) to BSA has been investigated to understand its pharmacokinetic behavior. nih.gov Spectroscopic studies, including fluorescence quenching, UV-absorption, and circular dichroism, confirmed a static quenching mechanism, indicating the formation of a stable ground-state complex between ITC and BSA. nih.gov Displacement studies using site-specific markers identified that ITC primarily binds to Site III in the subdomain IIA of BSA. nih.gov Thermodynamic parameters calculated from fluorescence data at different temperatures indicated that the binding process is spontaneous. nih.gov

Binding Parameters for the Interaction of ITC with BSA nih.gov
ParameterValue at 298 KValue at 303 KValue at 310 K
Stern-Volmer Constant (Ksv) x 10⁴ L mol⁻¹2.512.151.54
Binding Constant (Kb) x 10⁴ L mol⁻¹5.363.461.41
Number of Binding Sites (n)1.121.070.96

Deoxyribonucleic Acid (DNA) Interaction: Studies have also revealed moderate interactions between 5,6-dihydroimidazo[2,1-b]thiazole derivatives and calf thymus DNA (ctDNA). nih.gov Molecular docking and ex vivo binding studies utilizing UV-visible spectroscopy, fluorescence, and circular dichroism suggest the formation of a complex. nih.gov These interactions are crucial as DNA is a primary target for many therapeutic agents. The specific mode of binding, whether intercalative or groove binding, is a subject of ongoing investigation to fully elucidate the mechanism of action at the nucleic acid level. nih.gov

Cellular and Subcellular Modulatory Processes

The interactions of 5,6-dihydroimidazo[2,1-b]thiazole derivatives at the molecular level translate into the modulation of various cellular processes and signaling pathways.

Research into the cellular effects of these compounds has highlighted their ability to influence specific intracellular pathways.

Melanogenesis Pathway: In B16F10 murine melanoma cells, tyrosinase-inhibiting DHIT derivatives were found to significantly and dose-dependently inhibit cellular tyrosinase activity. nih.gov This enzymatic inhibition directly led to a reduction in both intracellular and extracellular melanin production, demonstrating a clear modulatory effect on the melanogenesis pathway. nih.gov

Epithelial-to-Mesenchymal Transition (EMT) Pathway: In the context of cancer research, certain imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, which share a related core structure, have been shown to modulate key regulators of EMT. vu.nl This includes affecting the expression of proteins like E-cadherin and vimentin (B1176767) and inhibiting metalloproteinase-2/-9. Further investigation suggested that these effects may be mediated through the inhibition of the phosphorylation of PTK2/FAK, a critical hub in cellular signaling. vu.nl

Currently, detailed studies focusing specifically on the subcellular localization and compartmentalization of this compound are not extensively reported in the available scientific literature. Determining where these compounds accumulate within the cell (e.g., nucleus, mitochondria, cytoplasm) is a critical next step to fully understand their mechanism of action and potential off-target effects.

Insights into Resistance Mechanisms in Preclinical Models

Comprehensive searches of available scientific literature did not yield specific preclinical studies focused on the mechanisms of resistance to this compound. While the broader class of imidazo[2,1-b]thiazole (B1210989) derivatives has been investigated for various therapeutic properties, including antimicrobial and anticancer activities, research specifically detailing the development and characterization of resistance to this particular compound in preclinical models is not publicly available at this time.

Studies on some imidazo[2,1-b]thiazole derivatives have identified their potential mechanisms of action, such as the inhibition of bacterial DNA gyrase or targeting components of the electron transport chain in Mycobacterium tuberculosis. In principle, resistance to such agents could arise through several general mechanisms, which are common for antimicrobial and anticancer drugs. These could theoretically include:

Target Modification: Mutations in the gene encoding the drug's molecular target (e.g., DNA gyrase) that reduce the binding affinity of the compound.

Efflux Pumps: Increased expression or activity of cellular efflux pumps that actively transport the compound out of the cell, preventing it from reaching its target at an effective concentration.

Enzymatic Degradation: The expression of enzymes that chemically modify and inactivate the compound.

Alterations in Drug Uptake: Changes in the cell membrane or wall that reduce the permeability of the compound into the cell.

However, without specific preclinical studies that have successfully induced and analyzed resistance to this compound, any discussion of its resistance profile remains speculative. There are currently no published data tables or detailed research findings to populate a thorough analysis of resistance mechanisms for this specific chemical entity. Further research is required to investigate how resistance to this compound may develop and the molecular underpinnings of such resistance in relevant preclinical models.

Preclinical Biological and Pharmacological Evaluation

In Vitro Biological Assessment

The intrinsic chemical properties of the imidazo[2,1-b]thiazole (B1210989) nucleus make it a versatile pharmacophore. Researchers have synthesized and evaluated numerous derivatives, revealing a wide range of pharmacological effects at the cellular level.

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant activity against a variety of microbial pathogens, including drug-resistant bacteria, fungi, and mycobacteria.

Antibacterial Activity: Novel 5,6-dihydroimidazo[2,1-b]thiazole compounds have been identified as a new class of potent antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). bohrium.comnih.gov In one study, a series of these compounds were synthesized and tested, with the most active derivative showing a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against MRSA. bohrium.comnih.gov The mechanism of action for these compounds is suggested to be the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. bohrium.comnih.gov Further modifications, such as altering the stereochemistry at the 6-position, were found to increase the antimicrobial activity twofold. bohrium.com Some imidazo[2,1-b]-1,3,4-thiadiazole derivatives have also shown slight to moderate activity against microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Antifungal Activity: The antifungal potential of imidazo[2,1-b]thiazole derivatives has also been explored. Certain novel synthesized imidazo[2,1-b]thiazoles displayed very good antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 25 µg/mL. dmed.org.ua The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections, and the imidazo[2,1-b]thiazole scaffold represents a promising starting point for such endeavors.

Antitubercular Activity: Numerous studies have highlighted the potent antitubercular properties of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. A series of novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole displayed promising antitubercular activity. nih.gov In another study, some newly synthesized imidazo[2,1-b]thiazoles exhibited excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. dmed.org.ua Furthermore, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been investigated, with some compounds showing significant activity. One derivative, carrying a 4-nitro phenyl moiety, displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis (Mtb) H37Ra. rsc.org Another compound with a 2,4-dichloro phenyl moiety also showed significant activity with an IC50 of 2.03 μM. rsc.org These findings underscore the potential of this scaffold in the development of new anti-TB drugs.

Activity TypeMicroorganismCompound TypePotency (MIC/IC50)Reference
AntibacterialMRSA5,6-dihydroimidazo[2,1-b]thiazole derivativeMIC90: 3.7 µg/mL bohrium.comnih.gov
AntifungalCandida albicansImidazo[2,1-b]thiazole derivativeMIC: 25 µg/mL dmed.org.ua
AntitubercularMycobacterium tuberculosis H37RvImidazo[2,1-b]thiazole derivativeMIC: 1.6 µg/mL dmed.org.ua
AntitubercularMycobacterium tuberculosis H37RaBenzo-[d]-imidazo-[2,1-b]-thiazole derivativeIC50: 2.03 - 2.32 µM rsc.org

The imidazo[2,1-b]thiazole scaffold has been a foundation for the development of novel antiviral agents. A significant breakthrough has been the discovery of derivatives that act as inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B). nih.gov Optimization of this scaffold led to the identification of potent leads with EC50 values as low as 16 nM against genotype 1b. nih.gov Resistance studies confirmed that these compounds target the second amphipathic α-helix of NS4B. nih.gov Importantly, no cross-resistance was observed with other direct-acting antiviral agents targeting NS3/4A, NS5A, and NS5B, suggesting a unique mechanism of action. nih.gov

Beyond HCV, imidazo[2,1-b]thiazole derivatives have shown efficacy against a range of other viruses. For instance, certain spirothiazolidinone derivatives were found to be potent against Coxsackie B4 virus, while others were effective against Feline coronavirus and Feline herpes viruses. nih.gov Additionally, some 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives have been investigated for their antiviral activity against Parvovirus B19, with some compounds showing a modest selective reduction in viral replication. nih.gov

The imidazo[2,1-b]thiazole core is a prominent feature in many compounds with potent antiproliferative and anticancer activities. These derivatives have been shown to act through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. researchgate.net

A series of novel imidazo[2,1-b]thiazole derivatives demonstrated superior potency against the A375P human melanoma cell line compared to the standard drug sorafenib. nih.gov Some of these compounds also showed selectivity towards melanoma cell lines over other cancer types, with sub-micromolar IC50 values. nih.gov In another study, imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives were effective against various pancreatic cancer cell lines, including gemcitabine-resistant ones, with GI50 values in the low micromolar range. vu.nl The mechanism of action for some of these compounds involves the inhibition of focal adhesion kinase (FAK), a potential target for cancer therapy. Other research has pointed to the inhibition of tubulin polymerization as a mechanism of cytotoxicity for certain imidazo[2,1-b]thiazole-chalcone conjugates. nih.gov

Cancer Cell LineCompound TypePotency (IC50/GI50)Mechanism of ActionReference
A375P Human MelanomaImidazo[2,1-b]thiazole derivativeSub-micromolarNot specified nih.gov
Pancreatic Cancer (SUIT-2, Capan-1, Panc-1)Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative1.02 - 9.21 µMNot specified vu.nl
Glioma C6Imidazo[2,1-b]thiazole derivativeComparable to cisplatinFocal Adhesion Kinase (FAK) inhibition
Various human cancer cell linesImidazo[2,1-b]thiazole-chalcone conjugateNot specifiedTubulin polymerization inhibition nih.gov

The imidazo[2,1-b]thiazole ring system is the core of Levamisole (B84282), a well-known anthelmintic drug that also possesses significant immunomodulatory properties. nih.gov This has spurred interest in developing other derivatives with immunoregulatory and anti-inflammatory effects. A series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were synthesized and found to possess a desirable combination of immunoregulatory and anti-inflammatory activities. nih.gov

Furthermore, new series of imidazo[2,1-b]thiazole analogs have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net COX-2 is an enzyme that plays a key role in inflammation and pain. Several synthesized compounds were found to be potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the highly potent 0.08-0.16 µM range. nih.govresearchgate.net For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a potent and selective COX-2 inhibitor with an IC50 of 0.08 µM and a selectivity index of 313.7. nih.govresearchgate.net

Several studies have demonstrated the antioxidant potential of imidazo[2,1-b]thiazole derivatives. These compounds have been evaluated using various in vitro antioxidant assays, including the inhibition of lipid peroxidation, scavenging of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, and Ferric Reducing Antioxidant Power (FRAP) assays. bohrium.comnih.gov

In one study, novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated. bohrium.comnih.gov Certain compounds displayed high anti-lipid peroxidation and ABTS radical scavenging activity. bohrium.comnih.gov The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. The specific substitutions on the imidazo[2,1-b]thiazole core have been shown to significantly influence the antioxidant capacity. researchgate.net A series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine derivatives were also evaluated for their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with some compounds showing moderate activity. dmed.org.ua

The biological activities of imidazo[2,1-b]thiazole derivatives are often linked to their ability to specifically inhibit certain enzymes. As mentioned previously, derivatives of this scaffold have shown selective inhibition of key enzymes involved in various pathological processes.

One notable example is the inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and oxidative stress. A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential 15-LOX inhibitors. One compound was found to be twice as potent as the reference drug quercetin. nih.gov

As discussed in section 5.1.4, certain imidazo[2,1-b]thiazole derivatives are potent and selective inhibitors of COX-2, an important target for anti-inflammatory drugs. nih.govresearchgate.net The selectivity for COX-2 over COX-1 is a crucial factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, in the context of their antibacterial activity, 5,6-dihydroimidazo[2,1-b]thiazoles have been shown to target and inhibit DNA gyrase, an essential bacterial enzyme, which explains their potent activity against MRSA. nih.gov

In Vivo Animal Model Studies (Mechanistic and Proof-of-Concept)

Derivatives of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold have been assessed in various animal models to determine their efficacy in diseases driven by inflammation and bacterial infections.

In the realm of inflammatory diseases, a series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were evaluated in a rat adjuvant-induced arthritis model. nih.gov This model is a well-established method for studying chronic inflammation and autoimmune responses characteristic of rheumatoid arthritis. The research aimed to combine the structural features of the anti-inflammatory agent flumizole (B1672887) and the immunoregulatory drug levamisole. nih.gov Structure-activity relationship studies within this series revealed that optimal potency was often associated with symmetrically substituted 5,6-diaryl compounds. nih.gov Specifically, compounds with alkyl heteroatom groups (like methoxy) or halogen functions at the para position of the aryl rings showed significant activity. nih.gov

For infectious disease models, the efficacy of 5,6-dihydroimidazo[2,1-b]thiazole derivatives has been demonstrated against bacterial pathogens. In an effort to address drug-resistant infections, these compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The most active compound from this series was subsequently tested in a Galleria mellonella (wax moth worm) infectious model. nih.govnih.gov This invertebrate model is increasingly used for preliminary in vivo efficacy studies of antimicrobial agents. The compound was shown to protect the wax moth worms from MRSA infection, indicating its potential for in vivo antibacterial action. nih.govnih.gov The antimicrobial mechanism is suggested to involve the inhibition of DNA gyrase. nih.govnih.gov

Table 1: Summary of In Vivo Efficacy Studies for Imidazo[2,1-b]thiazole Derivatives

Compound Class Disease Model Animal Model Key Findings Reference
5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles Adjuvant-Induced Arthritis Rat Demonstrated anti-inflammatory and immunoregulatory activity. Optimal potency with specific substitutions on the diaryl rings. nih.gov
5,6-Dihydroimidazo[2,1-b]thiazoles MRSA Infection Galleria mellonella (Wax Moth Worm) The most active compound protected worms against MRSA infection, suggesting in vivo antimicrobial potential. nih.govnih.gov

The identification and validation of specific pharmacodynamic biomarkers for 5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-one are not extensively detailed in the available scientific literature. Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the desired biological response in a living system. For anti-inflammatory agents, these could include downstream markers of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase-2 (COX-2). researchgate.net For antimicrobial agents, a reduction in bacterial load at the site of infection is a primary pharmacodynamic endpoint. While studies have shown that these compounds can inhibit inflammatory mediators or bacterial growth in vitro and in vivo, dedicated studies to identify and validate sensitive and specific biomarkers of their activity in animal models have not been reported. nih.govnih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. researchgate.net This is typically assessed in vitro using subcellular liver fractions, such as microsomes, or intact liver cells (hepatocytes). springernature.com These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) enzymes found in microsomes. researchgate.net

For compounds related to the imidazo[2,1-b]thiazole class, metabolic stability has been investigated. Studies on certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which also feature a sulfur-containing heterocyclic ring system, found that the compounds were metabolically stable in human, rat, and mouse liver microsomes, demonstrating favorable half-life (T1/2) and intrinsic clearance (Clint) values. researchgate.net Similarly, research on 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] researchgate.netresearchgate.netoxazines, a structurally analogous class, also included assessments of stability in mouse liver microsomes (MLM) as a key parameter for compound selection. lshtm.ac.uk For instance, one lead compound showed 75% of the parent compound remaining after a one-hour incubation with MLM. lshtm.ac.uk The characterization of a glutathione (B108866) (GSH) conjugate from a metabolite of a 5,6-diarylimidazo[2,1-b]thiazole derivative in liver microsomes confirms that this scaffold can undergo metabolic transformation. researchgate.net

Table 2: Representative Metabolic Stability Data for Related Heterocyclic Compounds

Compound Class Hepatic System Species Parameter Finding Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes Liver Microsomes Human, Rat, Mouse Stability, T1/2, Clint Compounds were metabolically stable with optimal half-life and intrinsic clearance. researchgate.net
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b] researchgate.netresearchgate.netoxazines Mouse Liver Microsomes (MLM) Mouse % Remaining A lead compound had 75% remaining after 1 hour, indicating moderate stability. lshtm.ac.uk

The extent to which a drug binds to plasma proteins, primarily albumin, is a key ADME parameter that influences its distribution and availability to target tissues. biointerfaceresearch.com Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. biointerfaceresearch.com

The interaction between derivatives of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold and serum albumin has been investigated using various biophysical techniques. A study on 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC) explored its binding to bovine serum albumin (BSA), a common model for human serum albumin. nih.gov Using fluorescence, circular dichroism (CD), and UV absorption spectroscopy, researchers determined the binding mechanism. The intrinsic fluorescence of BSA was quenched upon the addition of ITC, allowing for the calculation of binding constants (K) and the number of binding sites. nih.gov Displacement studies with site-specific markers suggested that the compound binds to site III on the BSA molecule. nih.gov Another study also used molecular docking and biophysical methods to confirm moderate binding interactions between newly synthesized 5,6-dihydroimidazo[2,1-b]thiazole derivatives and BSA. nih.gov

Drug permeability across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system effects, is essential for therapeutic efficacy. semanticscholar.org In vitro models, like the Caco-2 cell monolayer, are frequently used to predict intestinal permeability.

Metabolite Identification and Elucidation of Biotransformation Pathways

The metabolic fate of this compound has been investigated in preclinical animal models to identify its primary metabolites and understand the key biotransformation reactions it undergoes. While specific studies on this exact molecule are limited, research on structurally related imidazo[2,1-b]thiazole derivatives provides significant insights into its likely metabolic pathways. The biotransformation of such compounds is a crucial aspect of their pharmacological profile, influencing their efficacy and clearance.

The primary metabolic transformations observed for the imidazo[2,1-b]thiazole scaffold involve oxidation reactions, which are frequently mediated by the cytochrome P450 (CYP) enzyme system. A significant metabolic pathway for compounds containing a thiazole (B1198619) ring is the oxidation of the sulfur atom. This can lead to the formation of reactive S-oxide metabolites. These intermediates are often electrophilic and can subsequently react with endogenous nucleophiles.

In studies involving other imidazo[2,1-b]thiazole-based compounds, the formation of glutathione (GSH) conjugates has been identified. This suggests a bioactivation pathway where an initial S-oxidation event is followed by a Michael addition reaction with glutathione. This conjugation is a common detoxification pathway that increases the water solubility of the compound, facilitating its excretion.

Another potential biotransformation route, observed in the related imidazothiazole derivative levamisole, is aromatic hydroxylation. For instance, para-hydroxylation of a phenyl substituent is a major metabolic pathway for levamisole. While this compound lacks an aromatic substituent at the same position, the principle of CYP-mediated hydroxylation at available sites on the molecule remains a plausible metabolic step. Following hydroxylation, the resulting metabolite can undergo further conjugation, such as with glucuronic acid, to form a more polar and readily excretable product. nih.gov

The table below summarizes the potential metabolites and the key enzymatic reactions involved in the biotransformation of compounds with an imidazo[2,1-b]thiazole core, which are likely applicable to this compound.

Table 1: Potential Metabolites and Biotransformation Pathways

Metabolite TypeBiotransformation PathwayKey Enzymes/ReactantsResulting Moiety
S-oxide MetaboliteSulfur OxidationCytochrome P450Thiazole S-oxide
Glutathione ConjugateConjugationGlutathione S-transferase, GSHGlutathionyl group attached to the thiazole ring
Hydroxylated MetaboliteHydroxylationCytochrome P450Hydroxyl group (-OH)
Glucuronide ConjugateGlucuronidationUDP-glucuronosyltransferaseGlucuronic acid moiety

Excretion Pathways in Animal Models

The routes of elimination for this compound and its metabolites have been characterized in various animal models to understand its clearance from the body. Similar to the metabolic pathways, the excretion profile is largely inferred from studies on related imidazo[2,1-b]thiazole derivatives, which indicate that both renal and fecal routes are significant for the elimination of these types of compounds.

Following biotransformation in the liver, the resulting metabolites of imidazo[2,1-b]thiazole derivatives are typically more hydrophilic than the parent compound, which facilitates their excretion. The increased polarity of metabolites, such as glutathione and glucuronide conjugates, allows for efficient elimination via the urine. nih.gov Studies on the related compound levamisole have shown that a significant portion of the administered dose is excreted in the urine as both the unchanged parent drug and its hydroxylated metabolite, both in free form and as a glucuronide conjugate. nih.gov

In addition to urinary excretion, the biliary-fecal route can also play a role in the elimination of imidazo[2,1-b]thiazole derivatives, particularly for less polar metabolites or the parent compound that has not been absorbed or has undergone enterohepatic circulation. The relative contribution of the renal and fecal pathways can vary depending on the specific animal species and the physicochemical properties of the individual compound and its metabolites.

The table below outlines the primary excretion pathways and the forms in which this compound and its metabolites are likely eliminated, based on data from related compounds.

Table 2: Excretion Pathways in Animal Models

Excretion RouteForm of Excreted CompoundNotes
Renal (Urine) Unchanged Parent CompoundA minor fraction may be excreted without metabolism.
Hydroxylated MetabolitesExcreted as free metabolites or as conjugates.
Glucuronide ConjugatesA major form of excretion for hydroxylated metabolites. nih.gov
Glutathione ConjugatesIndicative of the S-oxidation metabolic pathway.
Fecal (Bile) Unchanged Parent CompoundCan be significant for unabsorbed drug or biliary excretion.
MetabolitesLess polar metabolites may be preferentially excreted via this route.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable tools for the separation, identification, and purification of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. The selection of a specific technique is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of imidazo[2,1-b]thiazole (B1210989) derivatives due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds. In the synthesis of novel benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, HPLC is utilized alongside nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compounds. rsc.org

Given that 5,6-dihydroimidazo[2,1-b]thiazole structures incorporate one or more chiral centers, their biological activities can be highly dependent on their stereochemistry. nih.gov Research has shown that modifying the configuration at the 6-position from (S) to (R) can lead to a two-fold increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This highlights the necessity of Chiral HPLC for the analytical and preparative separation of enantiomers. Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. This is essential for studying the structure-activity relationship (SAR) and ensuring the stereochemical purity of biologically active isomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is less frequently reported for the analysis of 5,6-dihydroimidazo[2,1-b]thiazole and its derivatives. This is likely due to the relatively low volatility and potential thermal instability of the heterocyclic scaffold, particularly when substituted with polar functional groups. For GC analysis to be feasible, derivatization to increase volatility and thermal stability might be necessary. However, liquid chromatography techniques remain the more direct and preferred method for these compounds.

Hyphenated Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique widely used in the analysis of imidazothiazole compounds. nih.gov This method provides comprehensive data by separating the components of a mixture via LC and subsequently providing mass information for each component via MS. nih.gov In the development of novel 5,6-dihydroimidazo[2,1-b]thiazoles as antimicrobial agents, LC-MS was employed to analyze the synthesized compounds, confirming yields and purities of 85% or higher for the crude products. nih.gov The technique is invaluable for high-throughput screening and metabolic studies, allowing for the rapid identification of target compounds and their metabolites in complex biological matrices.

Spectroscopic Structural Elucidation Methods

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. Techniques such as NMR and MS provide detailed information about the connectivity of atoms, the molecular framework, and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including the 5,6-dihydroimidazo[2,1-b]thiazole core. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgnih.gov

In ¹H NMR spectra of imidazo[2,1-b]thiadiazole derivatives, which are structurally related to the target compound, aromatic protons typically appear in the downfield region (δ 6.8–8.8 ppm). nih.gov The protons of the dihydro-thiazole and imidazole (B134444) rings would exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the bicyclic structure. For instance, the methylene (B1212753) protons in the 5- and 6-positions of the dihydro-thiazole ring would likely appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms in the heterocyclic rings resonate at characteristic chemical shifts. For example, in various 5-(indol-3-yl)-1,3,4-thiadiazol-2-amine precursors and their resulting 3-(6-phenylimidazo[2,1-b] vu.nlresearchgate.netsemanticscholar.orgthiadiazol-2-yl)-1H-indole products, the carbon signals are well-resolved and assigned, with DMSO-d6 commonly used as the solvent. nih.govvu.nl Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the final structure.

The following table presents representative NMR data for a related imidazo[2,1-b]thiadiazole derivative, illustrating the typical chemical shifts observed for this class of compounds.

Compound ¹H NMR (DMSO-d₆) δ [ppm] ¹³C NMR (DMSO-d₆) δ [ppm]
5-(5-Methoxy-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine3.79 (3H, s, OCH₃), 6.85–6.91 (1H, m, Ar-H), 7.39 (1H, d, J = 8.8 Hz, Ar-H), 7.53 (1H, s, Ar-H), 8.02 (1H, s, Ar-H), 8.58 (2H, bs, NH₂), 11.80 (1H, s, NH)55.23, 101.9, 105.7, 112.9, 113.0, 124.3, 128.7, 131.4, 152.1, 154.7, 166.5
5-(5-Fluoro-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine7.03–7.12 (1H, m, Ar-H), 7.33–7.50 (3H, m, Ar-H, NH₂), 7.80 (1H, dd, J = 2.4, 10.0 Hz, Ar-H), 7.95 (1H, s, Ar-H), 11.79 (1H, s, NH)105.4 (d, JF = 24.0 Hz), 107.3, 110.7 (d, JF = 25.5 Hz), 113.1 (d, JF = 10.0 Hz), 124.2, 128.5, 133.0, 152.0, 159.9, 165.8
Data sourced from references nih.govvu.nl.

Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight of 5,6-dihydroimidazo[2,1-b]thiazole derivatives and to confirm their elemental composition. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, thereby distinguishing it from other compounds with the same nominal mass. semanticscholar.org For example, in the characterization of novel azo-thiazole derivatives, HRMS data was acquired using an Agilent LC/MSD TOF mass spectrometer to confirm the calculated molecular formula. semanticscholar.org

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by analyzing the fragmentation patterns of the parent ion. The molecule is ionized and the resulting molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the different structural components of the molecule, helping to piece together its structure. This fragmentation analysis is crucial for confirming the identity of synthesized compounds and for identifying metabolites in biological samples.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific IR spectral data for 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is not extensively detailed in publicly available literature, characteristic absorption bands for structurally similar compounds, such as (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazol-3(2H)-one derivatives, provide valuable insights into the expected vibrational modes.

The IR spectrum of the core this compound structure is expected to exhibit several key absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1720 cm⁻¹. The presence of aliphatic C-H bonds in the dihydrothiazole and imidazolidinone rings would give rise to stretching vibrations in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations are anticipated within the fingerprint region, generally between 1200 cm⁻¹ and 1350 cm⁻¹. The C-S bond, being a weaker bond, will have a stretching frequency in the lower wavenumber region of the spectrum.

A representative, albeit generalized, data table of expected IR absorption bands for the title compound is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1700 - 1720
Aliphatic C-HStretching2850 - 3000
C-NStretching1200 - 1350
C-SStretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The fused heterocyclic system, containing nitrogen, sulfur, and a carbonyl group, possesses both π-electrons and non-bonding (n) electrons. Studies on various 5,6-dihydroimidazo[2,1-b]thiazole derivatives have utilized UV-Vis spectroscopy to investigate their binding interactions with biological macromolecules like bovine serum albumin (BSA) and DNA. nih.gov These studies often monitor changes in the absorption spectra upon binding, which can indicate the formation of a complex.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral and absorb light in the spectral region of interest.

The this compound scaffold can possess a chiral center, making it a suitable candidate for CD spectroscopic analysis. The stereochemistry at this center can significantly influence the biological activity of its derivatives. CD spectroscopy can be employed to determine the absolute configuration of enantiomers or to study the conformational changes in chiral molecules. In the context of imidazo[2,1-b]thiazole derivatives, CD spectroscopy has been used to study their interactions with chiral biomolecules such as proteins and nucleic acids, providing insights into the stereospecificity of these interactions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, obtaining single crystals of this compound would allow for its complete structural elucidation. The resulting crystallographic data would provide invaluable information on the planarity of the fused ring system, the conformation of the dihydrothiazole ring, and the packing of the molecules in the solid state. This information is crucial for understanding the structure-property relationships and for computational modeling studies.

Thermal Analysis Techniques for Material Stability (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and other phase transitions. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point, providing information on its purity and crystalline nature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to study its decomposition profile. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures, providing insights into its thermal stability.

While specific DSC and TGA data for this compound are not available in the reviewed literature, these techniques are fundamental for characterizing the solid-state properties of any new chemical entity.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is instrumental in understanding the interaction between 5,6-Dihydroimidazo[2,1-b]thiazole derivatives and their biological targets.

Molecular docking studies have been successfully employed to predict the binding modes and affinities of 5,6-Dihydroimidazo[2,1-b]thiazole derivatives with various protein targets. For instance, derivatives of this scaffold have been docked against proteins like DNA gyrase, which is a potential target for antimicrobial action. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower energy scores suggesting stronger binding. nih.gov

In one study, derivatives were docked with Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma. The results showed that the compounds fit well into the protein's active site with good binding affinities, ranging from -6.90 to -10.30 kcal·mol⁻¹. nih.gov Another investigation focused on the interaction between 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC) and bovine serum albumin (BSA), a common model protein. nih.gov Displacement studies with site-specific markers confirmed that ITC binds to site III of BSA. nih.gov Similarly, docking studies on imidazo[2,1-b] nih.govnih.govsemanticscholar.orgthiadiazole derivatives with Fer kinase revealed binding energies as low as -8.8 kcal/mol, indicating strong complex formation. biointerfaceresearch.comresearchgate.net These studies often identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions, which are crucial for stabilizing the ligand-protein complex. nih.govresearchgate.net

Table 1: Molecular Docking Binding Affinities of Imidazo[2,1-b]thiazole (B1210989) Derivatives
Derivative ClassTarget ProteinReported Binding Affinity (kcal/mol)Key Interactions Noted
Imidazo[2,1-b]thiazole linked ThiadiazoleGlypican-3 (GPC-3)-6.90 to -10.30Hydrogen bonding, pi-stacking nih.gov
5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC)Bovine Serum Albumin (BSA)Not explicitly quantified in energy, but binding confirmed to Site III nih.govStatic quenching mechanism nih.gov
Imidazo[2,1-b] nih.govnih.govsemanticscholar.orgthiadiazole carboxamidesFer Kinase-7.9 to -8.8Hydrogen bonds with Asp 702, Arg 688, Asp 644 biointerfaceresearch.comresearchgate.net
Antimicrobial 5,6-dihydroimidazo[2,1-b]thiazolesDNA GyraseInhibition confirmed, suggesting interaction nih.govTarget suggested by DNA gyrase supercoil assay nih.gov

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com The 5,6-dihydroimidazo[2,1-b]thiazole scaffold can be used as a template in virtual screening campaigns to discover new ligands with desired biological activities. For example, libraries of thiazole (B1198619) derivatives have been screened to identify potential inhibitors of enzymes like RmlC, which is essential for the biosynthesis of dTDP-rhamnose in M. tuberculosis. jddtonline.info This process allows researchers to prioritize a smaller number of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding. physchemres.org For thiazole derivatives, MD simulations have been used to assess the stability of the ligand within the binding pocket of a target protein. physchemres.org By simulating the complex over a period (e.g., 100 ns), researchers can confirm that the interactions predicted by molecular docking are maintained, thus validating the docking results and providing a more dynamic picture of the binding event. physchemres.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the behavior of molecules at the atomic level. aimspress.comresearchgate.net

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.gov For thiazole-related structures, DFT calculations have been used to determine these energy gaps, providing insights into potential charge transfer interactions within the molecule. aimspress.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another important property derived from quantum calculations. The MEP map illustrates the charge distribution on the molecule's surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This allows for the prediction of sites where the molecule is likely to interact with other species. aimspress.comnih.gov

Table 2: Quantum Chemical Properties of Related Thiazole Structures
PropertyMethodologyKey Findings
HOMO-LUMO Energy GapDFT/B3LYPA smaller energy gap indicates higher chemical reactivity and biological activity. nih.gov
Molecular Electrostatic Potential (MEP)DFT/B3LYPIdentifies electron-rich (red) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attacks. nih.gov
Mulliken Atomic ChargesDFT/B3LYPDetermines the charge distribution on individual atoms within the molecule. nih.gov

Quantum chemical methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H NMR) and carbon (¹³C NMR) can be performed and compared with experimental data to confirm the molecular structure. nih.govsemanticscholar.org Studies on related heterocyclic systems have shown a good correlation between computed and experimental chemical shifts. semanticscholar.org Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be calculated to understand the electronic transitions within the molecule. semanticscholar.org The interaction of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde with BSA has been studied using UV absorption, fluorescence, and circular dichroism (CD) spectroscopy to understand the binding mechanism and conformational changes. nih.govresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational studies detailing the reaction mechanism and transition state analysis for the synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one are not extensively available in publicly accessible scientific literature. However, the widely accepted synthetic route proceeds via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound. In the case of this compound, this involves the cyclization of imidazolidine-2-thione with an appropriate α-haloketone or a related electrophile.

A study by Aggarwal et al. (2022) describes a visible-light-prompted synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov The proposed mechanism involves the in situ formation of α-bromodiketones which are then trapped by imidazolidine-2-thione to yield the bicyclic heterocyclic system. nih.gov

Theoretical modeling of this reaction, likely employing Density Functional Theory (DFT), would be instrumental in elucidating the precise mechanism. Such a study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants (imidazolidine-2-thione and the α-haloketone), intermediates, transition states, and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose.

Frequency Calculations: To confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products on the potential energy surface.

Although a specific computational analysis for this compound is not detailed in the reviewed literature, DFT studies have been performed on the cyclization reactions for the formation of other thiazole and imidazothiazole systems. For instance, computational analyses have been used to understand the regioselectivity and reaction pathways in the synthesis of related fused heterocyclic systems, providing insights into the electronic and steric factors that govern the cyclization process. These studies confirm the power of computational chemistry to predict reaction outcomes and understand complex reaction mechanisms in heterocyclic synthesis.

In Silico ADME Prediction Methodologies

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational methods is a critical component in the early stages of drug discovery, allowing for the screening of compounds with potentially favorable pharmacokinetic profiles. For the imidazo[2,1-b]thiazole scaffold, including derivatives of this compound, various in silico tools and methodologies are employed to predict their drug-likeness and ADME parameters.

These methodologies often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or physicochemical properties. Numerous studies on imidazo[2,1-b]thiazole derivatives have utilized such in silico approaches to guide the design and selection of compounds for further experimental evaluation. bohrium.comnih.govnih.gov

Computational Models for Absorption and Metabolism

Computational models for predicting the absorption and metabolism of xenobiotics are essential for estimating the bioavailability and potential metabolic fate of drug candidates. For compounds like this compound and its derivatives, these models are typically based on a combination of physicochemical properties and structural features.

Absorption: Models for predicting intestinal absorption often evaluate a compound's ability to permeate biological membranes. Key parameters used in these models include:

Lipophilicity (log P): As discussed in the following section, this is a crucial factor for membrane permeability.

Molecular Size and Weight: Larger molecules tend to have lower absorption rates.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, which correlates with hydrogen bonding potential and membrane permeability.

Solubility: Poor aqueous solubility can limit absorption.

Metabolism: Predicting the metabolic fate of a compound is more complex, as it involves interactions with a variety of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. Computational models for metabolism prediction often focus on:

CYP Inhibition/Induction: Predicting whether a compound is likely to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is important for assessing the potential for drug-drug interactions.

Site of Metabolism (SOM) Prediction: Identifying the specific atoms or functional groups on a molecule that are most likely to be metabolized. This can help in designing compounds with improved metabolic stability.

Studies on related 5,6-diarylimidazo[2,1-b]thiazole compounds have shown that metabolism can occur, for instance, at the sulfur atom of the thiazole ring. researchgate.net Computational models can help to predict such metabolic hotspots, guiding chemists to modify the structure to block or slow down metabolic degradation.

The following table summarizes some of the commonly predicted ADME parameters for drug candidates, which would be applicable in the computational assessment of this compound.

ParameterDescriptionImportance in Drug Discovery
Human Intestinal Absorption (HIA) The percentage of a compound that is absorbed from the human gut.High absorption is generally desired for orally administered drugs.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the blood-brain barrier and enter the central nervous system.Crucial for CNS-targeting drugs; undesirable for others.
Caco-2 Permeability An in vitro model for predicting human intestinal absorption based on permeability across a Caco-2 cell monolayer.A common surrogate for in vivo intestinal absorption.
P-glycoprotein (P-gp) Substrate/Inhibitor Predicts if a compound is a substrate or inhibitor of P-glycoprotein, an efflux transporter.P-gp substrates may have reduced absorption and bioavailability.
CYP Isoform Inhibition Predicts the potential of a compound to inhibit specific cytochrome P450 enzymes.Important for assessing the risk of drug-drug interactions.

In Silico Physicochemical Property Prediction (e.g., log P for SAR correlation)

The in silico prediction of physicochemical properties is fundamental to modern drug design and plays a pivotal role in establishing Structure-Activity Relationships (SAR). For the this compound scaffold, properties such as the logarithm of the partition coefficient (log P), topological polar surface area (TPSA), and molecular weight are routinely calculated to guide the optimization of biological activity and pharmacokinetic properties. nih.gov

Log P and Lipophilicity: The partition coefficient (P), or its logarithmic form (log P), is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Lipophilicity is a critical parameter as it influences a drug's solubility, absorption, distribution, and ability to bind to its target.

Numerous computational methods exist for the prediction of log P values, ranging from atom-based and fragment-based approaches to whole-molecule property-based methods. These predicted log P values are extensively used in SAR studies to understand how modifications to the chemical structure of the imidazo[2,1-b]thiazole core affect its biological activity. For instance, in the development of antimicrobial agents based on this scaffold, balancing lipophilicity is key to achieving good membrane penetration without compromising solubility or introducing toxicity. nih.gov QSAR studies on thiazole derivatives have often incorporated log P as a key descriptor to build predictive models of biological activity.

Other Key Physicochemical Properties: In addition to log P, other computationally predicted properties are vital for SAR analysis:

Topological Polar Surface Area (TPSA): This parameter is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): Adherence to guidelines such as Lipinski's Rule of Five, which suggests an MW of ≤ 500 Dalton for good oral bioavailability, is often assessed.

Number of Hydrogen Bond Donors and Acceptors: These counts are also part of Lipinski's rules and influence a compound's solubility and membrane permeability.

Number of Rotatable Bonds: This metric relates to the conformational flexibility of a molecule, which can impact target binding and bioavailability.

The following table presents a hypothetical in silico physicochemical property profile for the parent compound, this compound, based on typical values for such heterocyclic systems.

Physicochemical PropertyPredicted Value Range (Illustrative)Significance for SAR
Molecular Weight ( g/mol ) ~156Low molecular weight, favorable for good absorption and distribution.
log P (Octanol/Water) 0.5 - 1.5Indicates a balance between hydrophilicity and lipophilicity, often a good starting point for drug candidates.
Topological Polar Surface Area (Ų) 50 - 70Suggests good potential for oral bioavailability.
Hydrogen Bond Donors 1Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2 - 3Influences solubility and the potential for forming hydrogen bonds with target proteins.
Number of Rotatable Bonds 0 - 1Low conformational flexibility, which can be advantageous for binding affinity.

By systematically modifying the this compound core and calculating these properties for each new analogue, researchers can build robust SAR models. These models help to identify the structural features that enhance a desired biological effect while maintaining favorable physicochemical and pharmacokinetic properties, thereby accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives

Design of Multi-Target Directed Ligands Incorporating the Scaffold

The complexity of multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions has highlighted the limitations of the "one-target, one-drug" paradigm. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to modulate multiple biological targets simultaneously. nih.govrsc.org The imidazo[2,1-b]thiazole (B1210989) scaffold is an ideal framework for the MTDL strategy due to its inherent ability to bind to various enzymes and receptors and its synthetic tractability, which allows for its combination with other pharmacophores. nih.govresearchgate.net

Researchers are actively designing hybrid molecules that merge the imidazo[2,1-b]thiazole core with other biologically active moieties to achieve synergistic effects. For instance, imidazothiazole-thiazolidinone hybrids have been designed to concurrently target epidermal growth factor receptor (EGFR) kinase and inflammatory pathways for potential anticancer and anti-inflammatory applications. nih.gov Similarly, the thiazolidinedione-thiazole framework has been employed to create hybrids aimed at enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and β-secretase (BACE-1). nih.gov Another approach involves conjugating imidazo[2,1-b]thiazoles with 1,2,3-triazoles, which are also known for a broad range of biological activities, to develop novel therapeutic agents. rsc.orgnih.gov This strategy aims to create compounds that can interfere with multiple pathological processes, potentially leading to improved efficacy and a reduced likelihood of drug resistance. nih.gov

Hybrid ScaffoldCombined PharmacophoresPotential TargetsTherapeutic AreaReference
Imidazothiazole-ThiazolidinoneImidazo[2,1-b]thiazole + ThiazolidinoneEGFR Kinase, Inflammatory ProteinsOncology, Anti-inflammatory nih.gov
Thiazolidinedione-Thiazole HybridsThiazole (B1198619) + ThiazolidinedioneAChE, MAO-B, BACE-1, COX-2, 5-LOXNeurodegenerative Diseases (Alzheimer's) nih.gov
Imidazo[2,1-b]thiazole-Triazole ConjugatesImidazo[2,1-b]thiazole + 1,2,3-TriazoleMicrotubules, Mycobacterial EnzymesOncology, Infectious Diseases rsc.orgnih.gov
Imidazo[2,1-b]thiazole-CarboxamidesImidazo[2,1-b]thiazole + CarboxamideMycobacterium tuberculosis targetsInfectious Diseases (Tuberculosis) researchgate.net

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov For the imidazo[2,1-b]thiazole scaffold, these computational tools are being applied to build predictive models that can guide synthetic efforts, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary application. mdpi.comnih.gov By analyzing a dataset of existing imidazo[2,1-b]thiazole derivatives and their measured biological activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency. nih.govresearchgate.net These models allow researchers to predict the activity of virtual compounds before they are synthesized. mdpi.com For example, 2D and 3D-QSAR models have been developed for various thiazole and imidazole (B134444) derivatives to predict their efficacy as inhibitors of specific enzymes. nih.govresearchgate.net

Beyond QSAR, AI and ML algorithms like Artificial Neural Networks (ANNs) and Random Forest classifiers are used to explore complex, non-linear relationships between chemical structures and biological outcomes. nih.govmdpi.com These advanced models can assist in virtual screening of large compound libraries, prioritizing derivatives with the highest probability of success. nih.gov Furthermore, computational tools are crucial for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps in the early identification of candidates with unfavorable pharmacokinetic profiles. nih.gov Molecular docking and dynamics simulations provide insights into how these ligands bind to their target proteins, revealing key interactions that can be optimized to improve affinity and selectivity. rsc.orgbu.edu.eg

Computational MethodApplication in Scaffold OptimizationKey OutcomeReference
QSAR (2D/3D)Predicting biological activity based on structural features.Identification of key molecular descriptors for potency. mdpi.comnih.govresearchgate.net
Molecular DockingSimulating the binding pose of a ligand within a target protein's active site.Understanding binding modes and key protein-ligand interactions. rsc.orgbu.edu.eg
Molecular DynamicsSimulating the movement and stability of the protein-ligand complex over time.Assessment of binding stability and conformational changes. rsc.org
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Early-stage filtering of compounds with poor drug-like properties. nih.gov
Artificial Neural Networks (ANN)Modeling complex, non-linear structure-activity relationships.Enhanced predictive accuracy for large and diverse datasets. mdpi.com

Green Synthesis Advancements and Sustainable Production of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one Derivatives

The principles of green chemistry are increasingly being adopted in pharmaceutical manufacturing to minimize environmental impact. Research into the synthesis of imidazo[2,1-b]thiazole derivatives has seen significant advancements in this area, moving away from classical methods that often rely on hazardous solvents, high temperatures, and long reaction times. mdpi.comresearchgate.net

One prominent green approach is the use of microwave-assisted synthesis. bohrium.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields by providing rapid and uniform heating. bohrium.comresearchgate.net This technique is frequently paired with environmentally benign solvents. Polyethylene glycol (PEG-400), for instance, has been used as a biodegradable and recyclable reaction medium and catalyst for the synthesis of imidazo[2,1-b]thiazoles. researchgate.netbohrium.com Water has also been successfully employed as a green solvent, eliminating the need for volatile organic compounds (VOCs). nih.govresearchgate.net

Another strategy involves the use of one-pot, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction. mdpi.com These reactions improve efficiency and atom economy by combining multiple starting materials in a single step to form complex products, thereby reducing the number of purification steps and minimizing waste. mdpi.com Catalyst-free systems are also being developed, further enhancing the sustainability of the synthetic process. nih.govresearchgate.net These advancements not only make the production of imidazo[2,1-b]thiazole derivatives more environmentally friendly but also more cost-effective and scalable. bohrium.com

Green Chemistry ApproachKey FeaturesAdvantages over Conventional MethodsReference
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Drastically reduced reaction times, higher yields, lower energy consumption. bohrium.comnih.gov
Use of Green SolventsReplacement of VOCs with solvents like water or PEG-400.Reduced environmental pollution, improved safety, potential for solvent recycling. researchgate.netbohrium.combme.hu
Multi-Component Reactions (MCRs)One-pot synthesis combining three or more reactants.Increased atom economy, reduced waste, simplified procedures. mdpi.com
Catalyst-Free ReactionsReactions proceed without a catalyst, often in water or under thermal conditions.Eliminates catalyst cost, toxicity, and removal steps. nih.govresearchgate.net

Exploration of Non-Biological Applications for the this compound Scaffold

While the vast majority of research on the imidazo[2,1-b]thiazole scaffold is concentrated in medicinal chemistry, the unique electronic and structural properties of this and related heterocyclic systems suggest potential for non-biological applications. nih.gov This remains a largely underexplored frontier for the this compound core, but related scaffolds provide clues to future possibilities.

In the field of materials science, heterocyclic compounds are integral to the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electron-rich nature of the imidazo[2,1-b]thiazole system could potentially be harnessed for applications in organic electronics.

In catalysis, related imidazole derivatives are famously used as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic chemistry. chemmethod.com These NHCs form stable complexes with a wide range of metals, creating catalysts for important organic transformations. The development of imidazo[2,1-b]thiazole-based NHCs could lead to novel catalysts with unique steric and electronic properties. Furthermore, imidazole-based compounds are sometimes used as green solvents in the form of ionic liquids. chemmethod.com The exploration of these areas could diversify the utility of the this compound scaffold beyond its current biomedical focus.

Challenges and Opportunities in the Development of this compound Based Research Tools and Chemical Probes

The development of potent and selective inhibitors based on the this compound scaffold presents a significant opportunity to create valuable research tools and chemical probes. These tools are essential for dissecting complex biological pathways and validating new drug targets.

Opportunities: A key opportunity lies in converting highly potent and selective inhibitors into chemical probes. For example, derivatives that show specific inhibition of a particular enzyme, such as the DNA gyrase targeted by some antimicrobial 5,6-dihydroimidazo[2,1-b]thiazoles, could be modified to serve as probes. nih.govnih.gov By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label, these molecules can be used to visualize the target enzyme within cells, isolate its binding partners, or map its active site. Such probes would be invaluable for studying bacterial replication and for screening new antibacterial agents. nih.gov

Challenges: A primary challenge is achieving high target selectivity. Many derivatives of the scaffold exhibit broad biological activity, which, while useful for MTDLs, is a drawback for a chemical probe that must interact with a single target to provide clear experimental results. nih.gov Overcoming this requires extensive structure-activity relationship (SAR) studies and scaffold optimization to minimize off-target effects.

Another significant challenge is the synthetic chemistry required to functionalize the scaffold for tagging. Introducing reactive handles or linkers at specific positions without disrupting the compound's binding affinity and cell permeability can be complex. The development of synthetic routes that allow for the late-stage introduction of these functionalities is a critical area of research. nih.gov Finally, ensuring that the modified probe retains the necessary physicochemical properties, such as solubility and membrane permeability, to function effectively in a cellular environment is a crucial hurdle that must be addressed during the design process.

Q & A

Q. Spectroscopy :

  • ¹H/¹³C NMR : Assign thiazole-H (δ 7.2–8.1 ppm) and methylene protons (δ 4.1–4.5 ppm) to verify ring fusion .
  • IR : Identify key functional groups (e.g., C=N at 1600–1650 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., confirming benzothiazole vs. thiadiazole connectivity) .

Q. What biological activities are associated with this scaffold?

  • Key Applications :
  • Enzyme Inhibition : Derivatives show 15-lipoxygenase inhibition (IC₅₀ values <10 μM) via competitive binding to the catalytic site, validated through kinetic assays .
  • Antidiabetic Potential : α-Glucosidase inhibition (e.g., IC₅₀ = 12.3 μM for carbazole-imidazole hybrids) via hydrophobic interactions with active-site residues .
    • Experimental Design : Use dose-response curves (0.1–100 μM) and positive controls (e.g., acarbose for α-glucosidase) to quantify activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-solubility intermediates?

  • Strategies :
  • Solvent Selection : Replace ethanol with DMF or DMSO for polar intermediates, improving dissolution at 80–100°C .
  • Catalysis : Add 5 mol% CuI to accelerate cyclization steps (reduces reaction time from 10 to 4 hours) .
  • Microwave-Assisted Synthesis : Achieve 20–30% higher yields by reducing side reactions (e.g., 100 W, 120°C, 30 minutes) .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Case Study : Discrepancies in ¹H NMR signals for methylene protons in 5,6-dihydro vs. fully aromatic analogs:
  • Solution : Use DEPT-135 NMR to distinguish CH₂ groups (negative phase) from CH₃ (positive phase). Cross-validate with HSQC to map proton-carbon correlations .
    • Advanced Techniques : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Workflow :

Molecular Docking : Use AutoDock Vina to predict binding poses with 15-lipoxygenase (PDB: 1LOX). Prioritize compounds with ΔG < −8 kcal/mol .

QSAR Modeling : Apply Gaussian09 to calculate electronic descriptors (HOMO/LUMO energies) and correlate with IC₅₀ values. Validate using leave-one-out cross-validation (R² > 0.85) .

  • Limitations : Address false positives by integrating MD simulations (100 ns trajectories) to assess binding stability .

Q. How to design experiments for studying metabolic stability in vitro?

  • Protocol :

Microsomal Incubation : Incubate compounds (10 μM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

Analysis : Use LC-MS/MS to quantify parent compound depletion. Calculate half-life (t₁/₂) via first-order kinetics .

  • Controls : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks.

Q. What factorial design approaches are suitable for optimizing reaction parameters?

  • Example : A 2³ factorial design to study the effects of temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) on yield:
  • Levels : X₁ (60°C, 80°C), X₂ (ethanol, DMF), X₃ (0%, 5% CuI).
  • Analysis : ANOVA to identify significant factors (p < 0.05). Interaction plots reveal synergies (e.g., CuI + DMF increases yield by 35%) .

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